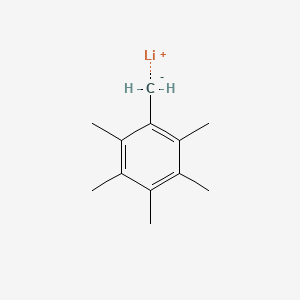
Lithium (pentamethylphenyl)methanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium (pentamethylphenyl)methanide is an organolithium compound that features a lithium atom bonded to a pentamethylphenyl group. This compound is part of the broader class of organolithium reagents, which are widely used in organic synthesis due to their strong nucleophilicity and basicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium (pentamethylphenyl)methanide can be synthesized through the reaction of pentamethylbenzene with n-butyllithium in a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction typically proceeds at low temperatures to prevent side reactions and ensure high yields. The general reaction is as follows:
C6(CH3)5H+n-BuLi→C6(CH3)5Li+n-BuH
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and controlled environments to ensure the purity and consistency of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Lithium (pentamethylphenyl)methanide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Deprotonation: Acts as a strong base to deprotonate weak acids.
Common Reagents and Conditions
Solvents: Diethyl ether, tetrahydrofuran.
Reagents: Carbonyl compounds, alkyl halides, weak acids.
Conditions: Low temperatures, inert atmosphere to prevent oxidation.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions with halides.
Lithium Salts: From deprotonation reactions.
Scientific Research Applications
Lithium (pentamethylphenyl)methanide has several applications in scientific research:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds.
Material Science: Involved in the synthesis of novel materials with unique properties.
Pharmaceuticals: Potential use in the synthesis of drug intermediates.
Catalysis: Acts as a catalyst in certain organic reactions.
Mechanism of Action
The mechanism of action of lithium (pentamethylphenyl)methanide involves its role as a nucleophile and base. The lithium atom stabilizes the negative charge on the pentamethylphenyl group, allowing it to attack electrophilic centers in other molecules. This leads to the formation of new bonds and the generation of various products depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- Lithium (phenyl)methanide
- Lithium (tert-butyl)methanide
- Lithium (trimethylsilyl)methanide
Uniqueness
Lithium (pentamethylphenyl)methanide is unique due to the presence of five methyl groups on the phenyl ring, which increases its steric bulk and influences its reactivity. This makes it less prone to side reactions compared to less sterically hindered organolithium compounds.
Conclusion
This compound is a valuable organolithium reagent with diverse applications in organic synthesis, material science, and pharmaceuticals. Its unique structure and reactivity make it a useful tool for chemists in various fields of research.
Properties
CAS No. |
139558-10-4 |
|---|---|
Molecular Formula |
C12H17Li |
Molecular Weight |
168.2 g/mol |
IUPAC Name |
lithium;1-methanidyl-2,3,4,5,6-pentamethylbenzene |
InChI |
InChI=1S/C12H17.Li/c1-7-8(2)10(4)12(6)11(5)9(7)3;/h1H2,2-6H3;/q-1;+1 |
InChI Key |
CNZZUJWPWPFZLC-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=C(C(=C(C(=C1C)C)[CH2-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


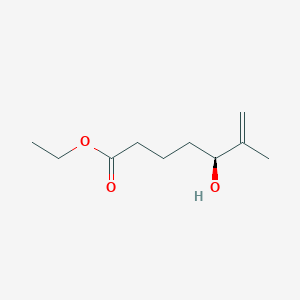
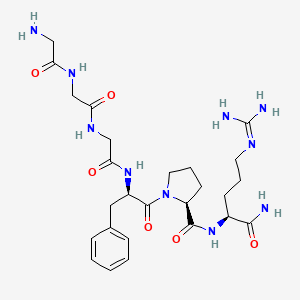
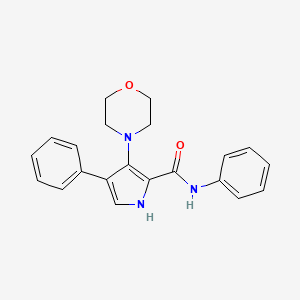
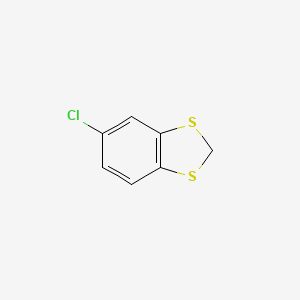
![7-[(Naphthalen-1-yl)methoxy]heptan-1-amine](/img/structure/B14262967.png)
![Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]-](/img/structure/B14262972.png)

![(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione](/img/structure/B14262981.png)
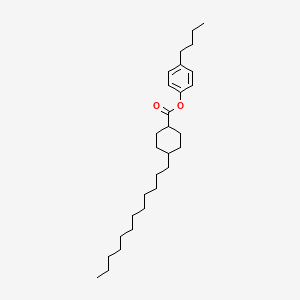

![4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)](/img/structure/B14263000.png)
![(4S,4aS,8aS)-4-[tert-butyl(dimethyl)silyl]oxy-7,7-dimethoxy-4a-methyl-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-one](/img/structure/B14263007.png)
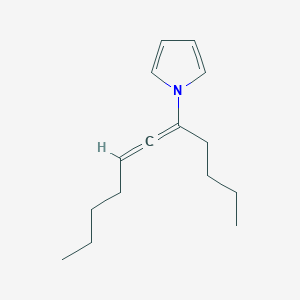
![1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B14263018.png)
